ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent to introduce the 1-methyl group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 4-[(1-methylbenzimidazol-2-yl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-18(22)13-8-10-14(11-9-13)19-12-17-20-15-6-4-5-7-16(15)21(17)2/h4-11,19H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGJRCODXUOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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